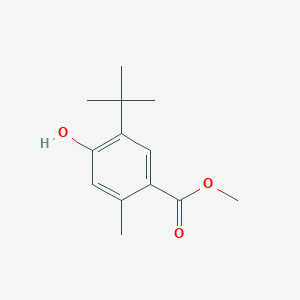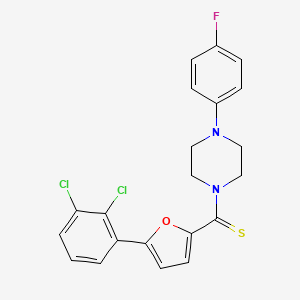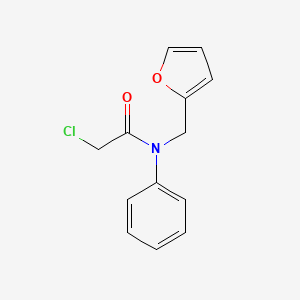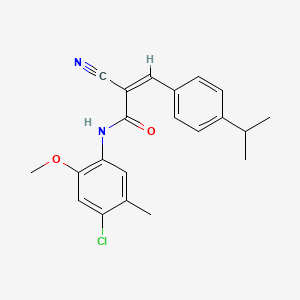
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzamide derivative with an indole and a benzylthio group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are common in a variety of biological compounds and pharmaceuticals . The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, found in many important biological molecules like tryptophan and serotonin . The benzylthio group consists of a benzyl group (a benzene ring attached to a methylene bridge) bonded to a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide, indole, and benzylthio functional groups. These groups would contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its functional groups. The amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine . The benzylthio group could potentially undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could lead to hydrogen bonding, affecting its solubility and boiling/melting points .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Modifications
Research has explored divergent synthetic pathways utilizing palladium iodide catalysis for the creation of functionalized derivatives, highlighting the adaptability of such compounds in organic synthesis (Mancuso et al., 2014). Similarly, developments in microwave-induced synthesis demonstrate the efficiency of creating fluorobenzamides with antimicrobial properties, emphasizing the role of fluorine in enhancing biological activity (Desai et al., 2013).
Biological Activities
Studies have also investigated the metabolic pathways of benzamides, identifying metabolites and assessing stability, which is crucial for understanding their biological implications and potential therapeutic applications (Ross et al., 1983). The antimicrobial and antiulcer potentials of benzamide derivatives further underline the versatility of these compounds in medicinal chemistry and potential drug design (Butt et al., 2005).
Material Science and Environmental Applications
In material science, the synthesis and characterization of novel polyimides incorporating benzamide structures demonstrate their utility in developing advanced materials with high thermal stability and specific electronic properties (Butt et al., 2005). Environmental studies focus on the photocatalytic degradation of pollutants, where benzamide derivatives act as supports for photocatalysts, highlighting their environmental remediation applications (Torimoto et al., 1996).
Mecanismo De Acción
Mode of Action
It’s known that compounds with similar structures often exhibit their effects through interactions with their targets, leading to changes in cellular processes . The exact nature of these interactions and changes would depend on the specific targets of the compound.
Biochemical Pathways
It’s known that compounds can affect various metabolic pathways, leading to downstream effects . The exact pathways and effects would depend on the specific targets of the compound.
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can greatly impact its bioavailability
Result of Action
It’s known that the effects of a compound depend on its interactions with its targets and the resulting changes in cellular processes
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of a compound
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c1-19-9-5-6-12-21(19)25(28)26-15-16-27-17-24(22-13-7-8-14-23(22)27)29-18-20-10-3-2-4-11-20/h2-14,17H,15-16,18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBABSCUOBAVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2743542.png)

![6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2743547.png)
![(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride](/img/structure/B2743548.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propanamide](/img/structure/B2743551.png)
![N-cyclohexyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2743553.png)

![7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2743555.png)



![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(2-fluorophenoxy)methyl]-4-hexyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2743561.png)